N-(Octadecylcarbamoyl)glycylglycine

Description

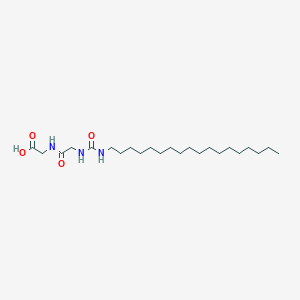

N-(Octadecylcarbamoyl)glycylglycine is a synthetic dipeptide derivative in which the N-terminus of glycylglycine (Gly-Gly) is modified with an octadecylcarbamoyl group. This structural modification introduces a long hydrophobic alkyl chain (C18) to the peptide backbone, significantly altering its physicochemical properties compared to unmodified glycylglycine. The compound’s molecular formula can be inferred as C₂₂H₄₃N₃O₃, with a molecular weight of approximately 421.6 g/mol. Such modifications are often employed to tailor compounds for applications in drug delivery, surfactants, or biomaterials, where controlled solubility and stability are critical .

Properties

CAS No. |

193543-09-8 |

|---|---|

Molecular Formula |

C23H45N3O4 |

Molecular Weight |

427.6 g/mol |

IUPAC Name |

2-[[2-(octadecylcarbamoylamino)acetyl]amino]acetic acid |

InChI |

InChI=1S/C23H45N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-23(30)26-19-21(27)25-20-22(28)29/h2-20H2,1H3,(H,25,27)(H,28,29)(H2,24,26,30) |

InChI Key |

GOMPCSXQIBZBRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)NCC(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to Glycylglycine

Glycylglycine can be synthesized by several methods, with industrial and laboratory routes focusing on peptide bond formation between two glycine molecules.

Cyclization and Hydrolysis Method : Glycine is refluxed with glycerol at 175–180 °C to form 2,5-diketopiperazine intermediate, which is then hydrolyzed under alkaline conditions (NaOH), acidified, and crystallized to yield glycylglycine with about 81% yield. This method is suitable for industrial scale due to simplicity and environmental compatibility.

Phosphorylating Agents : Reaction of glycine with sodium trimetaphosphate in aqueous buffer at pH 10.7 and 37 °C for 7 days yields glycylglycine via phosphorylation and condensation.

Peptide Coupling Reactions : Activated esters of glycine (e.g., carbobenzoxy-glycine OSU esters) can be reacted with glycine or glycylglycine under mild conditions to extend peptide chains.

| Method | Key Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization & Hydrolysis | 175–180 °C reflux, NaOH hydrolysis | ~81 | Industrially scalable |

| Sodium Trimetaphosphate Route | pH 10.7, 37 °C, 7 days | Variable | Mild aqueous conditions |

| Activated Ester Coupling | Room temp, DCC/HOSU coupling agents | >98 | High purity, lab scale |

Introduction of Octadecylcarbamoyl Group

The octadecylcarbamoyl moiety is introduced by reacting the amino group of glycylglycine with an octadecyl-containing reagent, typically via carbamoylation or alkylation.

Carbamoylation via Octadecyl Isocyanate or Bromooctadecane

Alkylation with Bromooctadecane : Glycylglycine or its sodium salt is reacted with bromooctadecane under reflux in ethanol or ionic liquid media to form the N-octadecylcarbamoyl derivative. The reaction is typically carried out at 50 °C for 4–5 hours with stirring, followed by filtration and purification.

Use of Low-Melting Ionic Liquids : Choline chloride-urea mixtures serve as green solvents facilitating the reaction under mild conditions, improving yield and simplifying purification.

| Step | Conditions | Notes |

|---|---|---|

| Preparation of Glycylglycine sodium salt | Glycylglycine + NaOH in ethanol, 50 °C, 30 min | Formation of reactive nucleophile |

| Alkylation with Bromooctadecane | Reflux in ethanol or ionic liquid, 4–5 h | Formation of N-(octadecylcarbamoyl) derivative |

| Purification | Filtration, ethanol recrystallization | High purity product, >93% yield |

Detailed Example Procedure (Adapted from Patent CN111100180A)

| Step | Procedure | Conditions | Outcome |

|---|---|---|---|

| 1 | Prepare low-melting ionic liquid by mixing choline chloride and urea, heating at 70–80 °C | 30–45 min stirring | Clear transparent liquid |

| 2 | Dissolve NaOH in water, mix with ethanol, add to ionic liquid, add glycine, react 30–60 min | 50 °C water bath | Glycylglycine sodium salt formed |

| 3 | Add bromooctadecane, reflux with stirring for 4–5 hours | 50 °C reflux | Crude N-(octadecylcarbamoyl)glycylglycine formed |

| 4 | Filter, cool, recrystallize from ethanol, dry under reduced pressure | 45–60 °C drying | Pure product obtained (>93% yield) |

Analytical and Purification Techniques

- Filtration and Centrifugation : To remove insoluble salts and impurities after reaction.

- Recrystallization : Using ethanol or ethanol/hexane mixtures to purify the product.

- Spectroscopic Characterization : NMR, IR, and mass spectrometry confirm the structure.

- Chromatography : HPLC or column chromatography may be used for further purification if needed.

Research Findings and Considerations

- The use of ionic liquids as solvents enhances reaction efficiency and environmental friendliness.

- Mild reaction temperatures (around 50 °C) prevent decomposition of peptide bonds.

- High yields (>90%) are achievable with proper control of reaction time and purification.

- The carbamoylation step is critical and requires careful stoichiometric control to avoid over-alkylation or side reactions.

- The method is adaptable for scale-up due to simple reagents and mild conditions.

Summary Table of Preparation Methods

| Preparation Stage | Method/Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Glycylglycine synthesis | Cyclization & hydrolysis | 175–180 °C, NaOH hydrolysis | ~81 | Industrially feasible |

| Sodium trimetaphosphate | pH 10.7, 37 °C, 7 days | Variable | Mild aqueous conditions | |

| Octadecylcarbamoyl introduction | Bromooctadecane alkylation | 50 °C, 4–5 h reflux | >93 | Ionic liquid solvent preferred |

| Purification | Filtration, recrystallization | Ethanol, reduced pressure | High purity | Simple and effective |

Chemical Reactions Analysis

Types of Reactions

N-(Octadecylcarbamoyl)glycylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the octadecylcarbamoyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, potentially leading to the removal of the octadecylcarbamoyl group.

Substitution: Substituted derivatives with different functional groups replacing the octadecylcarbamoyl group.

Scientific Research Applications

N-(Octadecylcarbamoyl)glycylglycine has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism of action of N-(Octadecylcarbamoyl)glycylglycine is primarily based on its ability to interact with lipid membranes. The octadecylcarbamoyl group enhances its hydrophobic interactions, allowing it to integrate into lipid bilayers and affect membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Key Differences :

- The octadecylcarbamoyl group in N-(Octadecylcarbamoyl)glycylglycine introduces steric bulk and hydrophobicity absent in glycylglycine.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₂₂H₄₃N₃O₃ | ~421.6 | Carbamoyl, peptide bonds |

| Glycylglycine | C₄H₈N₂O₃ | 132.12 | Amine, carboxyl, peptide |

| N-Octadecylformamide | C₁₉H₃₉NO | 297.52 | Formamide, alkyl chain |

| N-Hydroxyoctanamide | C₈H₁₇NO₂ | 159.23 | Hydroxamic acid, alkyl chain |

Thermal Stability and Decomposition Behavior

Glycylglycine undergoes thermal decomposition at 205–210°C under oxidative conditions, producing volatile byproducts like ammonia and CO₂ . The addition of the octadecylcarbamoyl group likely increases thermal stability due to:

Enhanced van der Waals interactions from the long alkyl chain.

Reduced oxidative susceptibility compared to unmodified peptides.

In contrast, N-Octadecylformamide and N-Hydroxyoctanamide may decompose at lower temperatures due to weaker intermolecular forces, though specific data are unavailable .

Solubility and Hydrophobicity

- Glycylglycine : Highly water-soluble (≥50 mg/mL) due to its polar peptide backbone.

- This compound : Expected to exhibit low aqueous solubility (<1 mg/mL) due to the hydrophobic octadecyl chain, similar to N-Octadecylformamide .

- N-Hydroxyoctanamide: Moderately soluble in polar solvents (e.g., ethanol) owing to its hydroxyl group .

Enzymatic Stability

Glycylglycine is readily hydrolyzed by proteases (e.g., intestinal crepsin) . However, the octadecylcarbamoyl group likely hinders enzyme access to the peptide bonds, as seen in structurally modified peptides like FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine), which resists hydrolysis and serves as a substrate for angiotensin-converting enzyme (ACE) assays . This modification could enhance in vivo stability for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.